molecular formula C12H24O2Si B14313242 5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal CAS No. 113729-80-9

5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal

Cat. No.: B14313242
CAS No.: 113729-80-9
M. Wt: 228.40 g/mol
InChI Key: OLQKCFOOZMWZGT-UHFFFAOYSA-N
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Description

5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The presence of the tert-butyl(dimethyl)silyl group provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the aldehyde functionality .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran for deprotection of the silyl ether.

Major Products Formed

    Oxidation: 5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentanoic acid.

    Reduction: 5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentan-1-ol.

    Substitution: Various silyl ether derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal involves its reactivity as an aldehyde and the stability provided by the silyl ether group. The tert-butyl(dimethyl)silyl group protects the hydroxyl functionality, allowing selective reactions at the aldehyde group. The compound can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[tert-Butyl(dimethyl)silyl]oxy}methyl-2-furanone
  • (tert-Butyldimethylsilyloxy)acetaldehyde
  • 5-{[tert-Butyl(dimethyl)silyl]oxy}methyl-3-ethylidenedihydro-2(3H)-furanone

Uniqueness

5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal is unique due to its combination of an aldehyde group and a silyl ether protecting group. This combination allows for selective reactions and provides stability during synthetic transformations. The steric hindrance from the tert-butyl(dimethyl)silyl group also influences the compound’s reactivity, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

113729-80-9

Molecular Formula

C12H24O2Si

Molecular Weight

228.40 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-3-methylpent-2-enal

InChI

InChI=1S/C12H24O2Si/c1-11(7-9-13)8-10-14-15(5,6)12(2,3)4/h7,9H,8,10H2,1-6H3

InChI Key

OLQKCFOOZMWZGT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)CCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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